

A Technical Guide to the Structural Elucidation of Carbamazepine-d2,15N

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Compound of Interest		
Compound Name:	Carbamazepine-d2,15N	
Cat. No.:	B13845490	Get Quote

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This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of **Carbamazepine-d2,15N**. This isotopically labeled analog of the anticonvulsant drug Carbamazepine is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. This document outlines the key analytical techniques, experimental protocols, and expected data for the definitive structural confirmation of **Carbamazepine-d2,15N**.

Introduction to Carbamazepine and its Labeled Analogs

Carbamazepine (C15H12N2O) is a first-generation anticonvulsant widely used in the treatment of epilepsy, neuropathic pain, and bipolar disorder.[1] Its mechanism of action primarily involves the blockage of voltage-gated sodium channels.[1][2] The use of stable isotope-labeled internal standards, such as **Carbamazepine-d2,15N**, is essential for accurate quantification in complex biological matrices by mass spectrometry, as they exhibit similar chemical and physical properties to the unlabeled drug but are distinguishable by their mass.[2] The specific labeling with two deuterium atoms and one nitrogen-15 atom provides a distinct mass shift, minimizing the risk of isotopic interference.

Predicted Physicochemical Properties



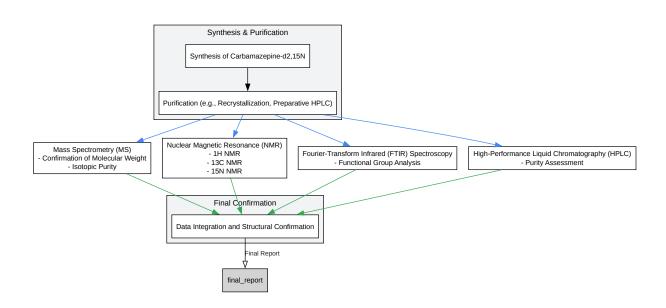
A summary of the key physicochemical properties for **Carbamazepine-d2,15N** is presented below.

Property	Value
Molecular Formula	C15H10D2 ¹⁵ NNO
Molecular Weight	239.27 g/mol [3][4]
Appearance	Off-White Solid[3]
InChI	InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1- 5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H, (H2,16,18)/i7D,8D,16+1[3][4]
Unlabeled CAS Number	298-46-4[4]

Experimental Workflow for Structural Elucidation

The structural confirmation of a newly synthesized batch of **Carbamazepine-d2,15N** involves a multi-step analytical workflow. This process ensures the correct incorporation of the stable isotopes and the overall structural integrity of the molecule.





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A generalized experimental workflow for the synthesis and structural elucidation of **Carbamazepine-d2,15N**.

Key Analytical Techniques and Expected Data

The structural elucidation of **Carbamazepine-d2,15N** relies on a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)



Mass spectrometry is the primary technique for confirming the molecular weight and assessing the isotopic enrichment of the labeled compound.

Expected Data:

Parameter	Expected Value	Rationale
[M+H] ⁺	m/z 240.1	Corresponds to the protonated molecule ($C_{15}H_{10}D_2^{15}NNO + H$)+. The increased mass from two deuterium atoms and one ^{15}N atom results in a +3 Da shift compared to unlabeled Carbamazepine ([M+H]+ = 237.1).
Isotopic Purity	>98%	The relative abundance of the m/z 240.1 ion compared to ions corresponding to partially labeled or unlabeled species.
Fragmentation Pattern	Consistent with Carbamazepine structure	The fragmentation pattern should be analogous to that of unlabeled Carbamazepine, with mass shifts in fragments containing the labeled atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the specific location of the deuterium labels.

Expected ¹H NMR Data (400 MHz, CDCl₃):



Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Comparison to Unlabeled Carbamazepin e
~7.4-7.2	m	6Н	Aromatic protons (positions 1, 2, 3, 4, 6, 9)	Unchanged
~7.0	S	2H	Olefinic protons (positions 10, 11)	Unchanged
~5.7	br s	2H	-NH2	Unchanged, but may show coupling to ¹⁵ N
Signals for protons at positions 7 and 8	Absent or significantly reduced	-	Aromatic protons at deuterated positions	Signals for H-7 and H-8 in unlabeled Carbamazepine are absent.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (ppm)	Assignment	Comparison to Unlabeled Carbamazepine
~156	C=O	Unchanged
~140-120	Aromatic and Olefinic Carbons	Signals for deuterated carbons (C-7 and C-8) will be significantly attenuated or absent due to the absence of a directly attached proton and C-D coupling.

Expected ¹⁵N NMR Data:



A direct or indirect (e.g., via ¹H-¹⁵N HMBC) detection of the ¹⁵N nucleus in the carboxamide group would provide definitive evidence of ¹⁵N incorporation.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups.

Expected FTIR Data (KBr pellet):

Wavenumber (cm ^{−1})	Assignment	Comparison to Unlabeled Carbamazepine
~3460, ~3160	N-H stretching of primary amide	Minor shifts possible due to the ¹⁵ N isotope.
~1675	C=O stretching (amide I)	Minor shift to lower wavenumber expected due to the heavier ¹⁵ N atom.
~1595, ~1490	C=C stretching (aromatic)	Unchanged
C-D stretching	~2200-2100	New bands appearing in this region, confirming deuteration.

Detailed Experimental Protocols High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of Carbamazepine-d2,15N.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 285 nm.



Procedure:

- Prepare a standard solution of Carbamazepine-d2,15N in the mobile phase.
- Inject the solution into the HPLC system.
- Record the chromatogram and determine the peak area of the main component.
- Calculate the purity based on the relative peak areas.

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and isotopic purity.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- · Mode: Positive ion mode.
- Procedure:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Infuse the solution directly into the ESI source.
 - Acquire the full scan mass spectrum in the range of m/z 100-400.
 - Determine the accurate mass of the protonated molecular ion and compare it to the theoretical mass.
 - Analyze the isotopic distribution to confirm enrichment.

NMR Spectroscopy

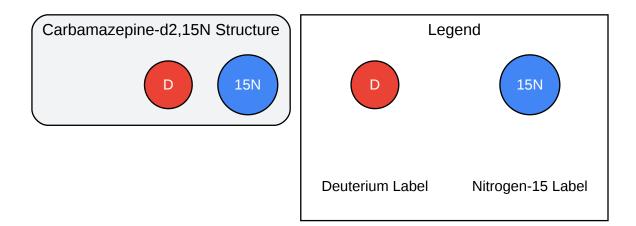
- Objective: To confirm the molecular structure and the location of the isotopic labels.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃).



- Experiments: ¹H NMR, ¹³C NMR, and potentially ¹H-¹⁵N HMBC.
- Procedure:
 - Dissolve the sample in the deuterated solvent.
 - Acquire the NMR spectra using standard parameters.
 - Process the data (Fourier transform, phase correction, baseline correction).
 - Integrate the signals and assign the chemical shifts to the respective nuclei in the molecule.

Structural Relationship Diagram

The following diagram illustrates the key structural features of **Carbamazepine-d2,15N** and the location of the isotopic labels.



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Key structural features and isotopic labeling of **Carbamazepine-d2,15N**.

Conclusion

The structural elucidation of **Carbamazepine-d2,15N** is a critical quality control step that ensures its suitability for use in sensitive analytical and research applications. A combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy provides complementary information that, when integrated, allows for the unambiguous confirmation of the molecular



structure, including the precise location and enrichment of the stable isotope labels. The methodologies and expected data presented in this guide serve as a comprehensive resource for researchers and scientists involved in the synthesis, analysis, and application of isotopically labeled compounds.

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